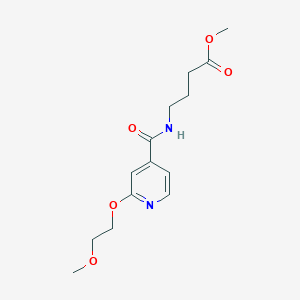
Sodium;5-oxo-5-(2-phenylethylamino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5-oxo-5-(2-phenylethylamino)pentanoate is a chemical compound with the molecular formula C13H16NNaO3. This compound is characterized by the presence of a sodium ion, a ketone group, and an amine group attached to a pentanoate backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;5-oxo-5-(2-phenylethylamino)pentanoate typically involves the reaction of 5-oxo-5-(2-phenylethylamino)pentanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-oxo-5-(2-phenylethylamino)pentanoic acid and sodium hydroxide.
Reaction Conditions: The reaction is conducted in an aqueous medium at room temperature.
Procedure: The 5-oxo-5-(2-phenylethylamino)pentanoic acid is dissolved in water, and sodium hydroxide is added slowly with constant stirring. The reaction mixture is then allowed to stir for a few hours until the reaction is complete.
Isolation: The product is isolated by filtration and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;5-oxo-5-(2-phenylethylamino)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of 5-oxo-5-(2-phenylethylamino)pentanoic acid.
Reduction: Formation of 5-hydroxy-5-(2-phenylethylamino)pentanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Sodium;5-oxo-5-(2-phenylethylamino)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Sodium;5-oxo-5-(2-phenylethylamino)pentanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- 5-oxo-5-(2-phenylethylamino)pentanoic acid
- 5-hydroxy-5-(2-phenylethylamino)pentanoate
- 5-oxo-5-(2-phenylethylamino)hexanoate
Uniqueness
Sodium;5-oxo-5-(2-phenylethylamino)pentanoate is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain applications compared to its non-sodium counterparts. This increased solubility can be particularly advantageous in biological and medicinal research, where aqueous solubility is often a critical factor.
Propiedades
IUPAC Name |
sodium;5-oxo-5-(2-phenylethylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.Na/c15-12(7-4-8-13(16)17)14-10-9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHYSYCMWKUREL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate](/img/structure/B2379975.png)


![N-cyclohexyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2379979.png)
![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![11-(9-methyl-9H-purin-6-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2379981.png)
![1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2379983.png)






